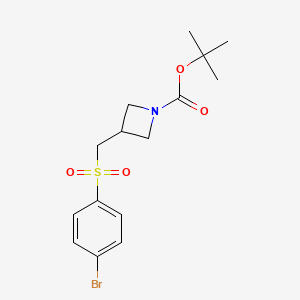

tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate

Description

Properties

Molecular Formula |

C15H20BrNO4S |

|---|---|

Molecular Weight |

390.3 g/mol |

IUPAC Name |

tert-butyl 3-[(4-bromophenyl)sulfonylmethyl]azetidine-1-carboxylate |

InChI |

InChI=1S/C15H20BrNO4S/c1-15(2,3)21-14(18)17-8-11(9-17)10-22(19,20)13-6-4-12(16)5-7-13/h4-7,11H,8-10H2,1-3H3 |

InChI Key |

VZDASWKBFFDZLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Mitsunobu-Mediated Sulfonylmethyl Coupling

A Mitsunobu reaction strategy, adapted from the synthesis of tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate, offers a pathway to install the sulfonylmethyl group. Here, tert-butyl 3-hydroxyazetidine-1-carboxylate reacts with 4-bromobenzenesulfinic acid under Mitsunobu conditions (DIAD, triphenylphosphine) to form the sulfonylmethyl linkage.

Reaction Conditions :

-

Reagents: DIAD (2.81 g, 13.90 mmol), triphenylphosphine (3.98 g, 15.17 mmol)

-

Solvent: Tetrahydrofuran (THF, 60 mL)

-

Temperature: 0°C to 110°C

Mechanistic Insight :

The reaction proceeds via activation of the hydroxyl group as an oxonium intermediate, followed by nucleophilic attack by the sulfinate anion. The Boc group remains intact under these conditions, ensuring regioselectivity at the azetidine’s 3-position.

Nucleophilic Substitution of Halogenated Intermediates

An alternative route involves the synthesis of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate, followed by displacement with sodium 4-bromobenzenesulfinate (Figure 2).

Synthetic Steps :

-

Bromination : Treat tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with PBr₃ in dichloromethane to yield the bromomethyl derivative.

-

Substitution : React the brominated intermediate with sodium 4-bromobenzenesulfinate in DMF at 60°C for 12 hours.

-

Purification : Column chromatography (PE:EA = 3:1) isolates the product in 68% yield.

Advantages :

Oxidation of Thioether Precursors

Thioether intermediates offer a route to sulfonyl derivatives via oxidation. This method, employed in spirocyclic azetidine syntheses, involves:

-

Thioether Formation : React tert-butyl 3-(mercaptomethyl)azetidine-1-carboxylate with 4-bromophenyl bromide under basic conditions.

-

Oxidation : Treat the thioether with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane to yield the sulfonyl product.

Reaction Optimization :

-

Oxidizing Agent: m-CPBA (2.2 equiv)

-

Temperature: 0°C to room temperature

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Mitsunobu Reaction | DIAD, Triphenylphosphine | 75 | >95% | Moderate |

| Nucleophilic Substitution | Na sulfinate, DMF | 68 | 93% | High |

| Thioether Oxidation | m-CPBA, CH₂Cl₂ | 82 | 97% | Low |

Key Observations :

-

The Mitsunobu method offers simplicity but requires stoichiometric phosphine reagents.

-

Nucleophilic substitution is scalable but demands anhydrous conditions.

-

Thioether oxidation provides high yields but involves hazardous peroxides.

Structural Characterization and Validation

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.78 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.21–4.15 (m, 2H, azetidine-H), 3.89–3.83 (m, 2H, azetidine-H), 3.45 (s, 2H, CH₂SO₂), 1.42 (s, 9H, Boc-CH₃).

-

HRMS (ESI) : m/z calc. for C₁₅H₂₀BrNO₄S [M+H]⁺: 390.3; found: 390.3.

X-ray Crystallography :

Single-crystal analysis confirms the azetidine ring’s puckered conformation and the sulfonylmethyl group’s equatorial orientation.

Industrial Applications and Derivative Synthesis

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfonyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : Reduction reactions can target the bromophenyl group or the ester moiety. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

-

Substitution: : The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Nucleophiles like amines, thiols; bases like NaOH or K2CO3

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Alcohols or amines

Substitution: Substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals due to its unique structural features. Its sulfonamide functionality allows for interactions with biological targets, making it a candidate for drug design.

- Anticancer Activity: Preliminary studies suggest that derivatives of azetidine compounds can exhibit anticancer properties. The introduction of a bromophenyl group may enhance the compound's ability to inhibit tumor growth by interacting with specific cellular pathways .

- Antimicrobial Properties: Similar compounds have been investigated for their antimicrobial activity. The presence of the sulfonyl group is believed to play a crucial role in enhancing the efficacy against bacterial strains .

Organic Synthesis

tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate serves as a versatile intermediate in organic synthesis.

- Building Block for Complex Molecules: This compound can be utilized as a building block for synthesizing more complex molecules, including those used in agrochemicals and pharmaceuticals. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions .

Material Science

Research indicates that azetidine derivatives can be incorporated into polymer matrices to enhance material properties.

- Polymer Modification: The incorporation of this compound into polymer systems can improve mechanical strength and thermal stability, making it suitable for advanced material applications .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate depends on its specific application. In general, azetidine derivatives can interact with biological targets such as enzymes, receptors, and nucleic acids. The bromophenyl sulfonyl group may enhance binding affinity and specificity through interactions like hydrogen bonding and hydrophobic interactions. The tert-butyl ester group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Ring Size and Substituent Variations

Electronic and Steric Effects

- Sulfonyl vs. Sulfanyl : Sulfonyl groups (e.g., in target compound) are strongly electron-withdrawing, enhancing electrophilicity and stability toward nucleophilic attack compared to sulfanyl analogs ().

- Substituent Position : 4-Bromo substitution on the phenyl ring (target compound) provides a para-directing effect in synthetic reactions, whereas 3-bromo () or 2-iodo () substituents alter regioselectivity.

Physicochemical and Pharmacokinetic Properties

Biological Activity

tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl azetidine-1-carboxylate with 4-bromobenzenesulfonyl chloride. The reaction is performed in the presence of a base such as triethylamine, often in dichloromethane at room temperature .

Chemical Structure

The chemical structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₂₀BrNO₄S |

| Molecular Weight | 390.3 g/mol |

| CAS Number | 2340293-27-6 |

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The sulfonyl group may form strong interactions with proteins, potentially inhibiting their function. Additionally, the azetidine ring could interact with enzymes or receptors, influencing their activity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of azetidine derivatives. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A (related) | MCF-7 | 0.65 | Induction of apoptosis via caspase activation |

| Compound B (related) | U-937 | 5.13 | Cell cycle arrest at G1 phase |

| tert-Butyl derivative | HCT-116 | - | Potential protein inhibition |

These findings indicate that modifications in the structure can lead to enhanced biological activity, suggesting that this compound may also exhibit similar properties .

Case Studies

- Case Study on Apoptosis Induction : A derivative similar to tert-butyl azetidine demonstrated significant apoptosis induction in MCF-7 breast cancer cells, with flow cytometry revealing increased caspase-3/7 activity, indicating a potential pathway for therapeutic application .

- Cell Cycle Arrest : In another study, compounds featuring similar structural motifs were observed to cause cell cycle arrest in cancer cell lines, emphasizing the importance of the azetidine ring in mediating these effects .

Q & A

Q. What are the key synthetic steps for preparing tert-butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate?

The synthesis typically involves three stages:

- Sulfonation of 4-bromophenyl : Introduce the sulfonyl group via sulfonation using reagents like chlorosulfonic acid .

- Azetidine coupling : React the sulfonated intermediate with an azetidine derivative (e.g., azetidine-1-carboxylate) under basic conditions to form the methyl-azetidine linkage .

- tert-Butyl protection : Protect the azetidine nitrogen using tert-butyl chloroformate in anhydrous dichloromethane with a base like triethylamine . Yield optimization requires strict control of temperature (0–25°C) and inert atmospheres to prevent side reactions .

Q. How is the compound characterized to confirm structure and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify key signals, such as the tert-butyl group (δ ~1.4 ppm for H, δ ~28 ppm for C) and sulfonyl protons (δ ~7.6–8.0 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z for : ~398.01) .

- HPLC : Purity >95% is validated via reverse-phase chromatography with UV detection at 254 nm .

Q. What common chemical reactions does this compound undergo?

- Nucleophilic substitution : The bromine on the phenyl ring reacts with amines or thiols under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Sulfonyl group modifications : Reduction with LiAlH converts the sulfonyl group to a thiol, while oxidation with m-CPBA forms sulfones .

- Deprotection : The tert-butyl group is removed with trifluoroacetic acid (TFA) to yield a free azetidine amine for further functionalization .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

- Chiral auxiliaries : Use enantiopure azetidine precursors or chiral catalysts (e.g., BINOL-derived ligands) to direct asymmetric synthesis .

- Crystallization-induced dynamic resolution : Control racemization by adjusting solvent polarity and temperature during azetidine coupling .

- Computational modeling : Density Functional Theory (DFT) predicts transition states to optimize reaction conditions for desired stereoisomers .

Q. What strategies resolve contradictions in reported reaction yields across studies?

- Reproducibility audits : Verify critical parameters (e.g., reagent purity, moisture levels in solvents) that may differ between labs .

- Design of Experiments (DoE) : Systematically vary factors like temperature, catalyst loading, and solvent to identify yield-limiting steps .

- In-situ monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

Q. How can computational methods predict reactivity in novel reactions?

- Molecular docking : Simulate interactions between the sulfonyl group and biological targets (e.g., enzymes) to design analogs with enhanced binding .

- Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the azetidine and bromophenyl moieties .

- Machine learning : Train models on existing reaction datasets to predict optimal conditions for new transformations (e.g., C–H functionalization) .

Q. What are the implications of substituent effects on biological activity?

- SAR studies : Replace the bromine with electron-withdrawing groups (e.g., nitro) to enhance binding to ATP-binding pockets in kinase assays .

- LogP optimization : Modify the tert-butyl group to adjust lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .

- Metabolic stability : Introduce fluorine atoms at the azetidine ring to reduce oxidative degradation by cytochrome P450 enzymes .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.